N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,3-difluorobenzyl chloride with 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- 1-(2,3-difluorophenyl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
Uniqueness
N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F3N3 |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-7-18-19(6-5-14)13(9)17-8-10-3-2-4-11(15)12(10)16/h2-4,7,17H,5-6,8H2,1H3 |
InChI Key |
WENXOMWYHWSYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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